- Chiral imine copper chloride-catalyzed enantioselective desymmetrization of 2-substituted 1,2,3-propanetriols, Proceedings of the National Academy of Sciences of the United States of America, 2007, 104(5), 1471-1475
Cas no 933791-33-4 (2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol)
933791-33-4 structure
Product Name:2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol
CAS-Nr.:933791-33-4
MF:C9H13NO2
MW:167.205022573471
MDL:MFCD11046664
CID:2084190
PubChem ID:19104316
Update Time:2024-10-26
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- a2,a2-dimethyl-2,6-Pyridinedimethanol
- 2-(6-(HYDROXYMETHYL)PYRIDIN-2-YL)PROPAN-2-OL
- 2-[6-(hydroxymethyl)pyridin-2-yl]propan-2-ol
- α2,α2-Dimethyl-2,6-pyridinedimethanol (ACI)
- 2-Hydroxymethyl-6-(1-hydroxy-1-methylethyl)pyridine
- 2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol
- alpha,alpha-Dimethyl-2,6-pyridinedimethanol
- CS-0129368
- AKOS006307614
- DTXSID70598126
- SCHEMBL536688
- SB84583
- SY238322
- MFCD11046664
- 2-[6-(Hydroxymethyl)-2-pyridyl]-2-propanol
- XYZUUYCGBQQGRC-UHFFFAOYSA-N
- BS-42990
- DB-291907
- 933791-33-4
-
- MDL: MFCD11046664
- Inchi: 1S/C9H13NO2/c1-9(2,12)8-5-3-4-7(6-11)10-8/h3-5,11-12H,6H2,1-2H3
- InChI-Schlüssel: XYZUUYCGBQQGRC-UHFFFAOYSA-N
- Lächelt: OCC1C=CC=C(C(C)(C)O)N=1
Berechnete Eigenschaften
- Genaue Masse: 167.094628657g/mol
- Monoisotopenmasse: 167.094628657g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 2
- Komplexität: 148
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topologische Polaroberfläche: 53.4Ų
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0129368-1g |
2-(6-(Hydroxymethyl)pyridin-2-yl)propan-2-ol |
933791-33-4 | 1g |
$309.0 | 2022-04-26 | ||
| Chemenu | CM328013-1g |
2-[6-(hydroxymethyl)pyridin-2-yl]propan-2-ol |
933791-33-4 | 95%+ | 1g |
$229 | 2022-06-09 | |
| Alichem | A029204160-250mg |
2-(6-(Hydroxymethyl)pyridin-2-yl)propan-2-ol |
933791-33-4 | 95% | 250mg |
$269.50 | 2023-08-31 | |
| Alichem | A029204160-1g |
2-(6-(Hydroxymethyl)pyridin-2-yl)propan-2-ol |
933791-33-4 | 95% | 1g |
$708.64 | 2023-08-31 | |
| eNovation Chemicals LLC | D630310-1G |
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol |
933791-33-4 | 97% | 1g |
$250 | 2024-07-21 | |
| eNovation Chemicals LLC | D630310-5G |
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol |
933791-33-4 | 97% | 5g |
$650 | 2024-07-21 | |
| eNovation Chemicals LLC | D630310-10G |
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol |
933791-33-4 | 97% | 10g |
$1205 | 2024-07-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97530-1G |
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol |
933791-33-4 | 97% | 1g |
¥ 1,280.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97530-5G |
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol |
933791-33-4 | 97% | 5g |
¥ 3,841.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97530-10G |
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol |
933791-33-4 | 97% | 10g |
¥ 6,402.00 | 2023-04-12 |
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Diethyl ether , Toluene ; 0 °C; 2 h, reflux
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
Referenz
- Processes for preparing aminopyrimidine compounds, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
- Dosing with an azolopyrimidine compound for treating a disease or disorder, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Solvents: Toluene , Tetrahydrofuran ; 0 °C → rt; 16 h, rt
1.2 Reagents: Ammonium chloride ; rt
1.2 Reagents: Ammonium chloride ; rt
Referenz
- Triazolo[4,5-d]pyramidine derivatives, their preparation, and use as purine receptor antagonists for treating movement disorders and other diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 0 °C → rt; 3 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Referenz
- Adenosine receptor binding compounds and methods of treatment of proliferation disorder such as cancer using them, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Preparation of nitrogen-containing compounds as A2aR or A2bR inhibitors for treatment/prevention of A2aR or A2bR receptor-related diseases, China, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- Triazolo[4,5-d]pyramidine derivatives and their use as purine receptor antagonists, United States, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Solvents: Diethyl ether , Water ; 0 °C; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Referenz
- Diaminopyrazolo[1,5-a]pyrimidine-6-carbonitrile compounds as adenosine 2a receptor and adenosine 2b receptor antagonist and preparation thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
- Solid forms of an azolopyrimidine compound, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water ; rt
Referenz
- Quinazoline-pyridine derivatives for the treatment of cancer-related disorders and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Solvents: Diethyl ether ; 3 h, 0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
- Preparation of azolopyrimidine for the treatment of cancer and immune related disorders, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 4 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
- Pyrimidine or pyridine and heterocyclic adenosine receptor inhibitor, preparation method therefor and use thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 18 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; neutralized
1.2 Reagents: Ammonium chloride Solvents: Water ; neutralized
Referenz
- Substituted pyrimidine or pyridine amine derivatives as adenosine A2A/A2B receptor inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
Referenz
- Polymorph and application of pyrimidine derivative and pharmaceutically acceptable salt thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Ethyl acetate , Ammonium chloride Solvents: Water
1.2 Reagents: Ethyl acetate , Ammonium chloride Solvents: Water
Referenz
- Development of a Scalable and Practical Synthesis of AB928, a Dual A2a/A2b Receptor Antagonist, Organic Process Research & Development, 2020, 24(7), 1254-1261
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol Raw materials
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol Preparation Products
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol Verwandte Literatur
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Jason Wan Lab Chip, 2020,20, 4528-4538
933791-33-4 (2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol) Verwandte Produkte
- 40472-49-9(2-(4-Methylpyridin-2-yl)propan-2-ol)
- 204244-69-9((1S)-1-(6-methylpyridin-2-yl)ethan-1-ol)
- 37988-38-8(2-(Pyridin-2-yl)propan-2-ol)
- 59042-90-9((1S)-1-(2-pyridyl)ethanol)
- 18728-61-5(1-(Pyridin-2-yl)ethanol)
- 27911-63-3((1R)-1-(2-pyridyl)ethanol)
- 138835-98-0(1-(pyridin-2-yl)cyclopropan-1-ol)
- 143329-89-9(2,6-Pyridinedimethanol,a2,a6-dimethyl-)
- 153646-84-5(6-(propan-2-yl)pyridin-2-ylmethanol)
- 40472-51-3(2-(5-Methylpyridin-2-yl)propan-2-ol)
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